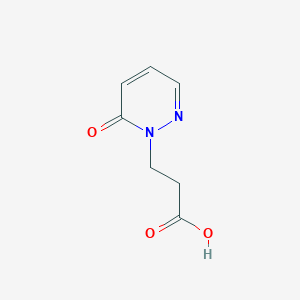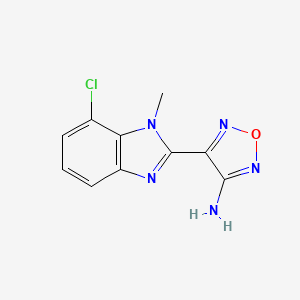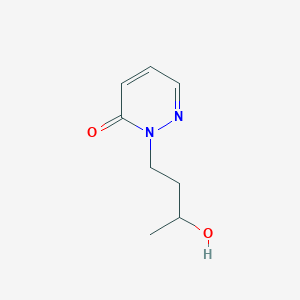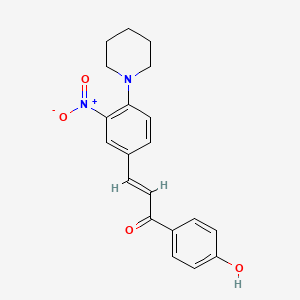
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one, also known as HPP-4382, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells.
作用機序
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of a protein called STAT3, which is known to play a critical role in the growth and survival of cancer cells. By inhibiting STAT3 activity, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit STAT3 activity, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival. Furthermore, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to induce the expression of genes that are involved in apoptosis, suggesting that it may be able to induce programmed cell death in cancer cells.
実験室実験の利点と制限
One advantage of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is that it has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent for the treatment of cancer. However, there are also several limitations to using (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one in lab experiments. For example, the mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is not fully understood, which may make it difficult to optimize its use in the lab. In addition, the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one is complex and may be difficult to scale up for large-scale studies.
将来の方向性
There are several future directions for research on (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one. One area of research could focus on optimizing the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one to make it more scalable for large-scale studies. Another area of research could focus on understanding the mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one in more detail, which may help to optimize its use in the lab. Additionally, future studies could investigate the potential of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one as a therapeutic agent for the treatment of cancer in clinical trials. Finally, future studies could investigate the potential of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one as a therapeutic agent for other diseases beyond cancer.
合成法
The synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with 3-nitro-4-piperidinone to form 4-(3-nitro-4-piperidin-1-ylphenyl)-2-hydroxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl ester. Finally, the ethyl ester is subjected to a Knoevenagel condensation reaction with 4-hydroxybenzaldehyde to yield (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one.
科学的研究の応用
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17-8-6-16(7-9-17)20(24)11-5-15-4-10-18(19(14-15)22(25)26)21-12-2-1-3-13-21/h4-11,14,23H,1-3,12-13H2/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJRQGIROWNMN-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
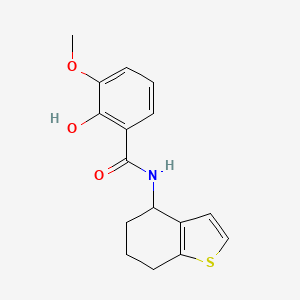



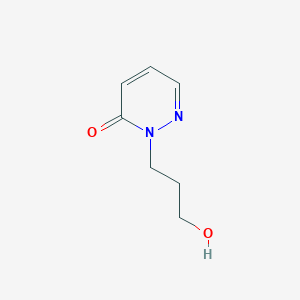
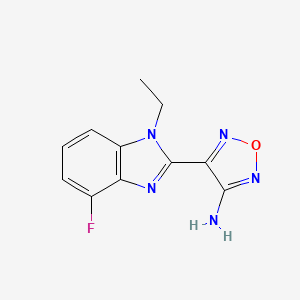
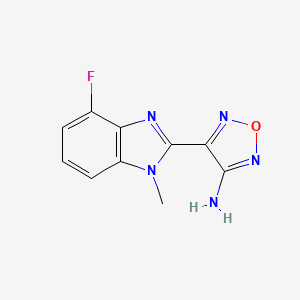
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)

